molecular formula C18H19N3O2 B394479 3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol

3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B394479
M. Wt: 309.4g/mol
InChI Key: VXINZSUGKXKAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and pyridinyl groups, as well as a phenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the hydroxy, methyl, and pyridinyl substituents. The final step involves the attachment of the phenyl ethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The pyridinyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.

Scientific Research Applications

3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Pyridinyl Compounds: Molecules containing pyridinyl groups with varying functional groups.

    Phenyl Ethanone Derivatives: Compounds with phenyl ethanone moieties and different substituents.

Uniqueness

3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4g/mol

IUPAC Name

1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-(4-methylphenyl)ethanone

InChI

InChI=1S/C18H19N3O2/c1-13-5-7-15(8-6-13)10-17(22)21-18(23,11-14(2)20-21)16-4-3-9-19-12-16/h3-9,12,23H,10-11H2,1-2H3

InChI Key

VXINZSUGKXKAJC-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=C(C=C3)C

Canonical SMILES

CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.